molecular formula C26H25N3O3 B2718457 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005159-61-4

3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2718457
CAS No.: 1005159-61-4
M. Wt: 427.504
InChI Key: MTHKDCZYNZGXGA-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with distinctive structural features. This compound is characterized by the presence of an isoxazole ring fused to a pyrrolo structure and substituted with various aromatic groups, making it an intriguing subject for study in both organic chemistry and pharmacology.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-17-9-7-8-12-21(17)28-25(30)22-23(18-13-15-19(16-14-18)27(2)3)29(32-24(22)26(28)31)20-10-5-4-6-11-20/h4-16,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHKDCZYNZGXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process:

  • Formation of Isoxazole Ring: : Starting with the preparation of isoxazole intermediates through cycloaddition reactions.

  • Substitution Reactions: : Incorporating the dimethylamino, phenyl, and o-tolyl groups via electrophilic aromatic substitution.

  • Ring Fusion: : Cyclization and fusion of the isoxazole ring to the pyrrolo structure under controlled reaction conditions, involving catalysts and solvents specific to the reactions.

Industrial Production Methods

Industrial production may rely on scalable synthetic routes with optimized yields and purity levels. These methods often involve automated synthesis reactors, stringent control over reaction parameters, and continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione participates in various chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, leading to modifications in its aromatic substituents or ring structure.

  • Reduction: : Reduction reactions can alter the functional groups attached to the core structure, affecting its reactivity and stability.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at different positions on the aromatic rings and isoxazole moiety.

Common Reagents and Conditions

Typical reagents include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles/electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents such as acetonitrile or dichloromethane.

Major Products

The products of these reactions vary based on the specific reagents and conditions used but can include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential as an antioxidant and anti-inflammatory agent . Research indicates that derivatives of similar structures exhibit significant biological activities, including anticancer properties. The incorporation of the dimethylamino group may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Studies on related compounds have shown promising results against various cancer cell lines. For instance, compounds with similar isoxazole structures have demonstrated cytotoxicity towards breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be explored for its anticancer properties.

Nonlinear Optical (NLO) Properties

The molecular structure also suggests potential applications in nonlinear optics . Compounds with similar configurations have been studied for their NLO properties, making them suitable for use in photonic devices. The presence of the dimethylamino group can enhance the molecular hyperpolarizability, which is crucial for NLO applications.

Case Study 1: Antioxidant Activity

A study focused on the antioxidant capabilities of related pyrrolo[3,4-d]isoxazole derivatives revealed that these compounds can effectively scavenge free radicals. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study 2: Anticancer Screening

In vitro studies conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). These studies employed assays such as MTT and annexin V staining to evaluate cell viability and apoptosis induction.

Case Study 3: Computational Studies

Computational methods such as Density Functional Theory (DFT) have been utilized to predict the electronic properties and reactivity of related compounds. These studies provide insights into how modifications to the molecular structure can enhance biological activity or NLO characteristics.

Mechanism of Action

The mechanism of action often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids are common targets.

  • Pathways: : The compound can modulate biochemical pathways through competitive or non-competitive inhibition, binding to active sites, or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
  • 3-(4-Hydroxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Uniqueness

  • Structural Differences: : The presence of the dimethylamino group in 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic properties and reactivity patterns.

  • Functional Implications: : These differences can influence the compound’s biological activity, making it distinct in its applications and effects compared to other similar compounds.

By delving into the intricacies of this compound, we can appreciate its multifaceted role across various scientific disciplines and its potential in advancing research and industrial applications.

Biological Activity

The compound 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core structure : Pyrrolo[3,4-d]isoxazole
  • Substituents : Dimethylamino group and phenyl groups enhance its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing isoxazole rings exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promise in several studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound was evaluated against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. It exhibited half-maximal inhibitory concentrations (IC50) of approximately 23 μg/ml for Hep3B cells and 15.48 μg/ml for HeLa cells, indicating potent anticancer activity .
Cell LineIC50 (μg/ml)Activity Level
MCF-739.80Moderate
HeLa15.48High
Hep3B23.00High

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies suggest that the compound induces apoptosis in cancer cells rather than necrosis, which is a preferred pathway for therapeutic interventions in oncology .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, contributing to its effectiveness in inhibiting cell proliferation .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer potential, compounds related to this structure have also been investigated for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity : Isoxazole derivatives have been noted for their ability to reduce inflammation markers in vitro.
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating a broad-spectrum potential .

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation of isoxazole derivatives highlighted the significant cytotoxic effects against multiple cancer types. The study concluded that modifications to the isoxazole ring significantly enhance biological activity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds found that certain derivatives exhibited MIC values as low as 0.40 μM against pathogenic bacteria .

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